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Compound of Interest

Compound Name: 2,4-Dimethyl-6-nitrophenol

Cat. No.: B088349

Introduction: 2,4-Dimethyl-6-nitrophenol (CAS No: 14452-34-7) is a substituted nitrophenol
with the molecular formula CsHoaNOs. Accurate structural confirmation and characterization of
such organic compounds are fundamental in the fields of chemical research, synthesis, and
drug development. This technical guide provides a summary of the predicted spectroscopic
data for 2,4-Dimethyl-6-nitrophenol, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental
protocols for acquiring such data are also presented.

Disclaimer:Experimental spectroscopic data for 2,4-Dimethyl-6-nitrophenol is not readily
available in public scientific databases. The data presented in the following tables are predicted
values based on established principles of spectroscopy and analysis of structurally analogous
compounds. These predictions are intended to serve as a reference and guide for researchers.

Predicted Spectroscopic Data

The structural formula of 2,4-Dimethyl-6-nitrophenol is provided below for reference in
interpreting the predicted spectral data.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
an organic molecule.
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Table 1: Predicted *H NMR Spectral Data (400 MHz, CDCIs)

Predicted Chemical

Proton Assignment . Multiplicity Integration
Shift (6, ppm)

Phenolic -OH 10.5-115 broad s 1H

Aromatic C5-H 7.8-8.0 d,J=25Hz 1H

Aromatic C3-H 73-75 d,J=25Hz 1H

Methyl C2-CHs 24-26 S 3H

Methyl C4-CHs 22-24 s 3H

s = singlet, d = doublet, J = coupling constant

Table 2: Predicted 13C NMR Spectral Data (100 MHz, CDCls)

Carbon Assignment

Predicted Chemical Shift (8, ppm)

C1 (C-OH) 155 - 160
C6 (C-NO2) 138 - 142
C4 (C-CHs) 135 - 139
C2 (C-CHs) 130 - 134
Cc5 125 - 129
c3 122 - 126
C2-CHs 18 - 22

C4-CHs 15 - 19

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Table 3: Predicted Major IR Absorption Bands

Predicted Wavenumber

Functional Group Intensity
(cm™)

O-H stretch (phenolic) 3200 - 3600 Broad, Medium

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium

N-O stretch (nitro, asymmetric) 1510 - 1550 Strong

N-O stretch (nitro, symmetric) 1330 - 1370 Strong

C=C stretch (aromatic) 1450 - 1600 Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron lonization, EI)

m/z Interpretation Relative Abundance
167 [M]* (Molecular lon) High

150 [M - OH]* Moderate

137 [M - NOJ* Moderate

121 [M-NO2]* Moderate

107 [M - NO2 - CH2]* High

91 [C7H7]* (Tropylium ion) Moderate

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-
specific parameters may require optimization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.

o Sample Preparation: Dissolve 5-10 mg of purified 2,4-Dimethyl-6-nitrophenol in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCls). Add a
small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the
solution to a clean NMR tube.

e 1H NMR Acquisition: A standard proton NMR experiment is performed. Typical parameters
include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the co-addition of 16-32
scans to improve the signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled 3C NMR experiment is performed. Due to the low
natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer
relaxation delay (2-5 seconds) are typically required.

» Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier
transformation. The resulting spectrum is then phase- and baseline-corrected. Chemical
shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
e Sample Preparation (Solid):

o KBr Pellet Method: Grind a small amount (1-2 mg) of the sample with approximately 100
mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained.
Press the mixture into a thin, transparent pellet using a hydraulic press.

o Thin Solid Film Method: Dissolve a small amount of the solid in a volatile solvent (e.g.,
dichloromethane). Drop the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent
to evaporate, leaving a thin film of the compound on the plate.[1]

o Data Acquisition: Place the prepared sample (KBr pellet or salt plate) in the sample holder of
the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm~1. Co-
add 16-32 scans to obtain a high-quality spectrum. A background spectrum of the empty
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spectrometer (or pure KBr pellet) should be recorded and subtracted from the sample
spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an Electron lonization (EI) source. This can be a
standalone instrument or coupled with a Gas Chromatograph (GC-MS).

Sample Introduction: Introduce a small amount of the sample into the ion source. For GC-
MS, a dilute solution of the compound in a volatile solvent (e.g., methanol or ethyl acetate) is
injected into the GC, which then separates the compound before it enters the mass
spectrometer.

lonization: The sample molecules are bombarded with high-energy electrons (typically 70
eV) in the EIl source, causing ionization and fragmentation.[2]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

Detection: An ion detector records the abundance of each ion at a specific m/z value,
generating the mass spectrum.

Analytical Workflow Visualization

The structural elucidation of an unknown compound is a systematic process. The following

diagram illustrates a general workflow, integrating the spectroscopic techniques discussed.
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General Analytical Workflow for Structural Elucidation
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Caption: A flowchart of the general workflow for spectroscopic analysis and structural
elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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